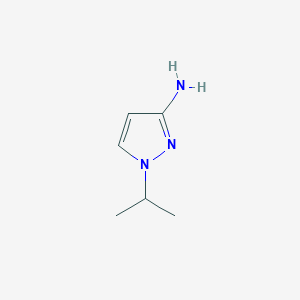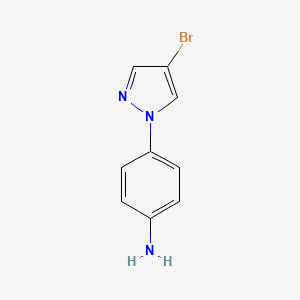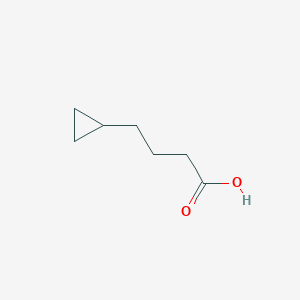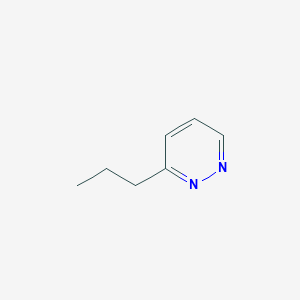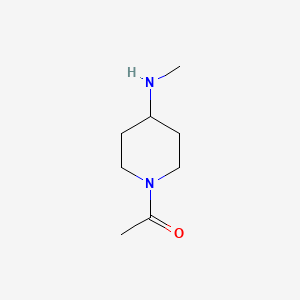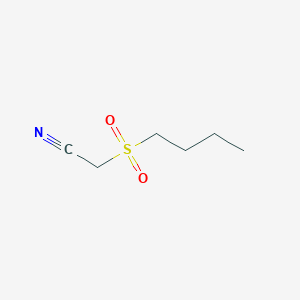
2-(Butane-1-sulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butane-1-sulfonyl)acetonitrile, also known as BSAN, is a compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (butylsulfonyl)acetonitrile . The InChI code is 1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3 .Physical And Chemical Properties Analysis
2-(Butane-1-sulfonyl)acetonitrile is a powder at room temperature . It has a molecular weight of 161.22 .Applications De Recherche Scientifique
Organic Synthesis
2-(Butane-1-sulfonyl)acetonitrile: is utilized as an intermediate in organic synthesis. Its sulfonyl group can act as a leaving group or an electron-withdrawing group, facilitating various chemical transformations . This compound is particularly useful in reactions where a sulfonyl group is needed to enhance the reactivity of other functional groups or to protect them during a reaction sequence.
Pharmaceutical Applications
In the pharmaceutical industry, 2-(Butane-1-sulfonyl)acetonitrile serves as a building block for the synthesis of sulfone-containing drugs . Sulfones are known for their medicinal properties, including antimicrobial and anti-inflammatory activities. This compound’s ability to introduce a sulfonyl group into molecules makes it valuable for drug design and development.
Material Science
This chemical is used in material science research, particularly in the synthesis of new materials that require a sulfonyl functional group . Its incorporation into polymers can alter their properties, such as increasing thermal stability or changing electronic characteristics, which is essential for developing advanced materials.
Chemical Synthesis
2-(Butane-1-sulfonyl)acetonitrile: plays a role in the synthesis of benzene derivatives and other aromatic compounds. It can participate in electrophilic aromatic substitution reactions, where its sulfonyl group can be a key substituent influencing the reactivity of the aromatic ring .
Environmental Science
In environmental science, this compound may be involved in the study of green chemistry and sustainable processes . Its use in eco-friendly solvents or as a reagent in reactions that minimize waste and energy consumption aligns with the goals of reducing the environmental impact of chemical processes.
Biochemistry
While direct applications in biochemistry are not extensively documented, 2-(Butane-1-sulfonyl)acetonitrile could be used in the synthesis of biochemical compounds or as an analytical reagent in various assays due to its reactive sulfonyl group .
Orientations Futures
Propriétés
IUPAC Name |
2-butylsulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFDGWWCJDFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606568 |
Source


|
| Record name | (Butane-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98548-92-6 |
Source


|
| Record name | 2-(Butylsulfonyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Butane-1-sulfonyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


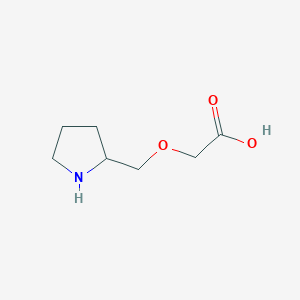
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
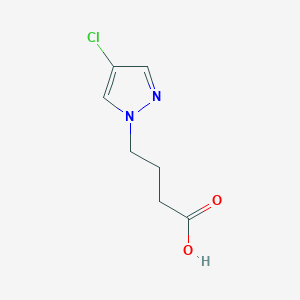
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
